molecular formula C37H43ClN2O10 B1142233 Liensinine Perchlorate

Liensinine Perchlorate

Cat. No.: B1142233
M. Wt: 711.2 g/mol
InChI Key: SBJXHMBOBQYZFA-XBPPRYKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Liensinine Perchlorate, a constituent of Nelumbo nucifera Gaertn, primarily targets colorectal cancer (CRC) cells and acute lung injury (ALI) cells . It interacts with these cells, inducing apoptosis and exerting a significant inhibitory effect on their proliferation and colony-forming ability .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also inhibits the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This interaction results in changes in the cells, including a decrease in the proliferation and colony-forming ability of CRC cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces mitochondrial dysfunction and apoptosis, accompanied by the activation of the JNK signaling pathway . In the context of ALI, it modifies the Src/TRAF6/TAK1 axis and blocks the activation of the NF-κB pathway, regulating the release of inflammatory factors .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice. After oral administration (5 mg/kg) and intravenous administration (1 mg/kg), the absolute availability of Liensinine was found to be 1.8% . This suggests that the compound has good bioavailability.

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis and significantly inhibits the proliferation and colony-forming ability of CRC cells . In the context of ALI, it ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s action on BMDM cells is influenced by the concentration of the compound, with different effects observed at concentrations ranging from 0 to 80 μM

Preparation Methods

Synthetic Routes and Reaction Conditions

Liensinine Perchlorate can be synthesized through a series of chemical reactions involving isoquinoline alkaloids. The preparation and purification method involves extracting the compound from the seed embryo of Nelumbo nucifera Gaertn . The process is simpler, more convenient, and more efficient compared to traditional methods .

Industrial Production Methods

The industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to ensure high yield and purity of the compound, making it suitable for various scientific and medical applications .

Chemical Reactions Analysis

Types of Reactions

Liensinine Perchlorate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different pharmacological properties and applications .

Biological Activity

Liensinine perchlorate, derived from the plant Nelumbo nucifera (lotus), has garnered significant attention in recent years for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of this compound

Liensinine is an isoquinoline alkaloid primarily extracted from the seed embryo of Nelumbo nucifera. Its perchlorate form enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. Research has highlighted its effectiveness against different types of cancer, including colorectal, gastric, and non-small cell lung cancer (NSCLC).

Colorectal Cancer (CRC)

A study published in PubMed demonstrated that this compound significantly inhibits colorectal cancer tumorigenesis. The compound was shown to induce apoptosis in CRC cells while sparing normal epithelial cells from cytotoxic effects. Key findings include:

  • Mechanisms : Liensinine activates the JNK signaling pathway, leading to mitochondrial dysfunction and cell cycle arrest.
  • In Vivo Studies : Animal experiments indicated a marked reduction in tumor growth without damaging vital organs. The Ki-67 proliferation index was notably decreased in treated groups .

Non-Small Cell Lung Cancer (NSCLC)

Research published in PMC indicated that liensinine also exhibits potent anti-tumor properties against NSCLC:

  • In Vitro and In Vivo Effects : Liensinine inhibited cell growth and induced apoptosis. It was found to block autophagic flux by impairing mitochondrial function and lysosomal activity.
  • Experimental Design : Colony formation assays confirmed that liensinine treatment led to significant reductions in cell viability across multiple concentrations .

Gastric Cancer

Liensinine's efficacy extends to gastric cancer as well, where it has been shown to induce apoptosis through reactive oxygen species (ROS) generation:

  • Mechanisms : The compound increases ROS levels while inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that liensinine induces G0/G1 phase arrest by downregulating cyclin D1 and CDK4 .

Research Findings Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Cancer TypeMechanism of ActionKey Findings
Colorectal CancerJNK signaling pathway activationInduces apoptosis without harming normal cells
Non-Small Cell Lung CancerBlocks autophagic flux; mitochondrial impairmentSignificant growth inhibition in vitro and in vivo
Gastric CancerIncreases ROS; inhibits PI3K/AKT pathwayInduces apoptosis and G0/G1 phase arrest

Case Studies

  • Colorectal Cancer Study :
    • Objective: To evaluate the anticancer effects of liensinine on CRC.
    • Methodology: In vitro assays followed by in vivo xenograft models.
    • Results: Significant tumor growth inhibition with no cytotoxicity to normal cells.
  • NSCLC Study :
    • Objective: To investigate the effects of liensinine on NSCLC cell lines.
    • Methodology: Colony formation assays and flow cytometry.
    • Results: Induced apoptosis and blocked autophagic flux.
  • Gastric Cancer Study :
    • Objective: To assess the role of ROS in liensinine-induced apoptosis.
    • Methodology: Western blot analysis for protein expression related to cell cycle regulation.
    • Results: Increased ROS levels correlated with reduced cell proliferation.

Properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJXHMBOBQYZFA-XBPPRYKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that this compound exerts its anticancer effects against colorectal cancer cells through several mechanisms:

  • Induction of Apoptosis: this compound has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []
  • Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []
  • JNK Pathway Activation: this compound activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does this compound demonstrate selective toxicity towards cancer cells?

A2: A study observed that this compound exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of this compound?

A3: The successful total synthesis of this compound [] is significant for several reasons:

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